2-[2-[(Benzyloxy)methyl]butyl]-N-[2-(1H-indol-3-yl)ethyl]succinimide
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Overview
Description
2-[2-[(Benzyloxy)methyl]butyl]-N-[2-(1H-indol-3-yl)ethyl]succinimide is a complex organic compound that belongs to the class of succinimides. This compound is characterized by the presence of a succinimide core, which is a cyclic imide derived from succinic acid, and various substituents including a benzyloxy group and an indole moiety. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-[(Benzyloxy)methyl]butyl]-N-[2-(1H-indol-3-yl)ethyl]succinimide typically involves multi-step organic synthesis techniquesThe specific reaction conditions, including temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure consistent quality and high yield. The use of automated systems for monitoring and controlling reaction parameters is crucial to optimize the production process and minimize the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
2-[2-[(Benzyloxy)methyl]butyl]-N-[2-(1H-indol-3-yl)ethyl]succinimide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as hydrogen or metal hydrides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized based on the specific reaction being performed .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a wide range of substituted succinimide derivatives .
Scientific Research Applications
2-[2-[(Benzyloxy)methyl]butyl]-N-[2-(1H-indol-3-yl)ethyl]succinimide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs and pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, polymers, and other industrial products
Mechanism of Action
The mechanism of action of 2-[2-[(Benzyloxy)methyl]butyl]-N-[2-(1H-indol-3-yl)ethyl]succinimide involves its interaction with specific molecular targets and pathways within biological systems. The indole moiety, in particular, is known to interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-[2-[(Benzyloxy)methyl]butyl]-N-[2-(1H-indol-3-yl)ethyl]succinimide include other succinimide derivatives with different substituents, such as:
Ethosuximide: A succinimide derivative used as an anticonvulsant in the treatment of epilepsy.
Phensuximide: Another anticonvulsant succinimide derivative with a different substitution pattern.
Methsuximide: Similar to ethosuximide but with a different pharmacological profile
Uniqueness
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties. The presence of both the benzyloxy and indole groups allows for unique interactions with molecular targets, making it a valuable compound for various research and industrial applications .
Properties
CAS No. |
14058-66-3 |
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Molecular Formula |
C26H30N2O3 |
Molecular Weight |
418.5 g/mol |
IUPAC Name |
1-[2-(1H-indol-3-yl)ethyl]-3-[2-(phenylmethoxymethyl)butyl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C26H30N2O3/c1-2-19(17-31-18-20-8-4-3-5-9-20)14-22-15-25(29)28(26(22)30)13-12-21-16-27-24-11-7-6-10-23(21)24/h3-11,16,19,22,27H,2,12-15,17-18H2,1H3 |
InChI Key |
UTVQZJSQFMBIKW-UHFFFAOYSA-N |
SMILES |
CCC(CC1CC(=O)N(C1=O)CCC2=CNC3=CC=CC=C32)COCC4=CC=CC=C4 |
Canonical SMILES |
CCC(CC1CC(=O)N(C1=O)CCC2=CNC3=CC=CC=C32)COCC4=CC=CC=C4 |
Synonyms |
2-[2-[(Benzyloxy)methyl]butyl]-N-[2-(1H-indol-3-yl)ethyl]succinimide |
Origin of Product |
United States |
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